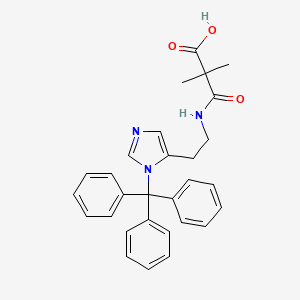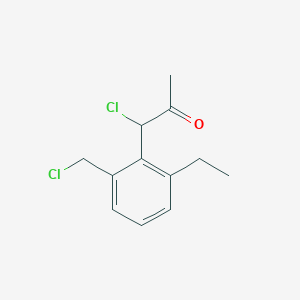
1-Chloro-1-(2-(chloromethyl)-6-ethylphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-(chloromethyl)-6-ethylphenyl)propan-2-one is an organic compound characterized by its unique structure, which includes a chlorinated phenyl ring and a propanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-(chloromethyl)-6-ethylphenyl)propan-2-one typically involves the chlorination of a precursor compound, such as 2-(chloromethyl)-6-ethylphenylpropan-2-one. The reaction conditions often include the use of chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1-(2-(chloromethyl)-6-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-Chloro-1-(2-(chloromethyl)-6-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism by which 1-Chloro-1-(2-(chloromethyl)-6-ethylphenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorinated phenyl ring can engage in π-π interactions, while the propanone group may form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Phenylacetone: Similar in structure but lacks the chlorinated phenyl ring.
1-Chloro-1-(4-(chloromethyl)-2-mercaptophenyl)propan-2-one: Contains a mercapto group instead of an ethyl group.
Uniqueness: 1-Chloro-1-(2-(chloromethyl)-6-ethylphenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H14Cl2O |
|---|---|
Poids moléculaire |
245.14 g/mol |
Nom IUPAC |
1-chloro-1-[2-(chloromethyl)-6-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H14Cl2O/c1-3-9-5-4-6-10(7-13)11(9)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3 |
Clé InChI |
RKWAMDFZGGJMPP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CCl)C(C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


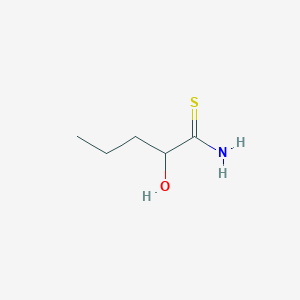

![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)
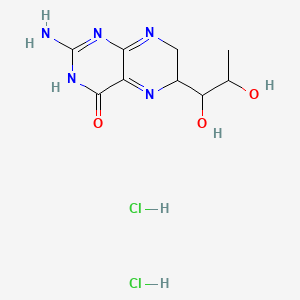


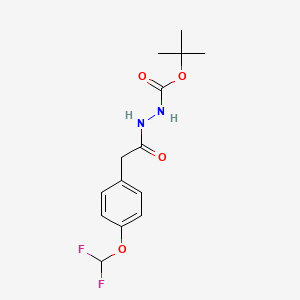
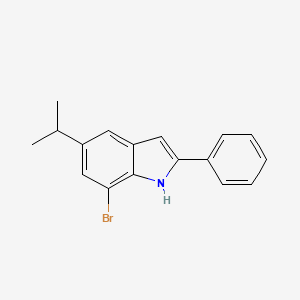

![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)

